Cas no 54401-76-2 ( )
structure
Product Name:
Numero CAS:54401-76-2
MF:C15H15NO5
MW:289.283304452896
CID:941069
PubChem ID:262620
Update Time:2025-04-19
Proprietà chimiche e fisiche
Nomi e identificatori
-
- diethyl 4-oxoquinolizine-1,3-dicarboxylate
- 1,3-Bis-(ethoxycarbonyl)-4-chinolizin
- 1,3-Bis-carbethoxy-4H-chinolizin
- 1,3-Dicarboethoxy-4-quinolizone
- 1,3-Diethoxycarbonyl-4H-chinolizin-4-on
- 1,3-diethoxycarbonyl-4H-quinolizin-4-one
- 1,3-diethoxycarbonyl-4-oxo-4H-quinolizine
- 4-Oxo-4H-chinolizin-1,3-dicarbonsaeure-diaethylester
- 4-oxo-4H-quinolizin-1,3-dicarboxylic acid diethyl ester
- AC1L67VF
- AC1Q64PV
- AC-907
- Diethyl 4-oxo-4H-quinolizine-1,3-dicarboxylate
- NSC 96508
- SMR000162689
- AC-907/25000244
- NSC96508
- NSC-96508
- MLS000538212
- 54401-76-2
- 4-oxo-5H-quinolizine-1,3-dicarboxylic acid diethyl ester
- NCIOpen2_007045
- UNII-QI141362ZO
- QI141362ZO
- NCGC00247257-01
- CHEMBL1566749
- SCHEMBL10796863
- HMS2311O21
- BDBM51687
- 4H-Quinolizine-1,3-dicarboxylic acid, 4-oxo-, diethyl ester
- 4-oxoquinolizine-1,3-dicarboxylic acid diethyl ester
- Oprea1_002113
- diethyl 4-oxidanylidenequinolizine-1,3-dicarboxylate
- 4-ketoquinolizine-1,3-dicarboxylic acid diethyl ester
- 4H-QUINOLIZINE-1,3-DICARBOXYLIC ACID, 4-OXO-, 1,3-DIETHYL ESTER
- DTXSID10202795
- cid_262620
-
-
- Inchi: 1S/C15H15NO5/c1-3-20-14(18)10-9-11(15(19)21-4-2)13(17)16-8-6-5-7-12(10)16/h5-9H,3-4H2,1-2H3
- Chiave InChI: CCPCKLDLCGDBJZ-UHFFFAOYSA-N
- Sorrisi: O(CC)C(C1C=C(C(=O)OCC)C(N2C=CC=CC2=1)=O)=O
Proprietà calcolate
- Massa esatta: 289.09505
- Massa monoisotopica: 289.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 610
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 72.9Ų
Proprietà sperimentali
- Densità: 1.3
- Punto di ebollizione: 484.1°C at 760 mmHg
- Punto di infiammabilità: 246.6°C
- Indice di rifrazione: 1.584
- PSA: 72.91
Letteratura correlata
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
54401-76-2 ( ) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso